molecular formula C12H9NO2 B8653283 3-Benzo[1,3]dioxol-5-ylpyridine

3-Benzo[1,3]dioxol-5-ylpyridine

Cat. No.: B8653283
M. Wt: 199.20 g/mol
InChI Key: WWOYLDUWPSQRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzo[1,3]dioxol-5-ylpyridine is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)pyridine

InChI

InChI=1S/C12H9NO2/c1-2-10(7-13-5-1)9-3-4-11-12(6-9)15-8-14-11/h1-7H,8H2

InChI Key

WWOYLDUWPSQRRH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,4-(methylenedioxy)phenylboronic acid (500 mg, 3.0 mmol), 3-bromopyridine (290 μl, 476 mg, 3.0 mmol), 2 M Na2CO3 (3.05 ml, 6.0 mmol), tetrakis(triphenylphosphine)palladium (35 mg, 0.03 mmol), EtOH (0.75 ml) and toluene (3 ml) was heated in a microwave reactor at 120° C. for 40 min. Another crop of 3,4-(methylenedioxy)phenylboronic acid (250 mg, 1.5 mmol) was added and the mixture heated under microwaves at 120° C. for 10 min. The reaction mixture was filtered and the layers were separated. The organic phase was extracted twice with 1 M HCl. All the aqueous phases were combined, basified with 5 M NaOH and extracted twice with EtOAc. The combined organic phases were dried (Na2SO4), filtered and evaporated to give 585 mg of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
290 μL
Type
reactant
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two

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